molecular formula C21H35N3 B1668016 Bucainide CAS No. 51481-62-0

Bucainide

Número de catálogo: B1668016
Número CAS: 51481-62-0
Peso molecular: 329.5 g/mol
Clave InChI: WRNQYBXJRPAGNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La bucanida es un potente depresor cardíaco y un agente antiarrítmico. Es conocida por su capacidad para controlar varios tipos de arritmias, incluidas las arritmias ventriculares y auriculares. La bucanida también posee efectos anestésicos locales y es un débil depresor del sistema nervioso central .

Métodos De Preparación

La bucanida se puede sintetizar mediante una serie de reacciones químicas. La ruta sintética implica la reacción de aminas específicas con aldehídos aromáticos en condiciones controladas. La producción industrial de bucanida típicamente implica síntesis química a gran escala, asegurando alta pureza y rendimiento .

Análisis De Reacciones Químicas

La bucanida experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: La bucanida se puede oxidar en condiciones específicas para formar varios productos de oxidación.

    Reducción: El compuesto se puede reducir utilizando agentes reductores comunes.

    Sustitución: La bucanida puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores.

Aplicaciones Científicas De Investigación

La bucanida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La bucanida ejerce sus efectos bloqueando los canales de sodio en las células cardíacas, lo que ayuda a estabilizar la membrana cardíaca y prevenir la actividad eléctrica anormal. Esta acción prolonga el período refractario y reduce la excitabilidad de las células cardíacas, evitando así las arritmias. Los objetivos moleculares de la bucanida incluyen los canales de sodio dependientes de voltaje, y afecta principalmente las vías involucradas en la conducción cardíaca .

Comparación Con Compuestos Similares

La bucanida es similar a otros agentes antiarrítmicos como la lidocaína y la procainamida. La bucanida es única en su afinidad de unión específica y su capacidad para actuar como un depresor cardíaco y un anestésico local. Los compuestos similares incluyen:

Actividad Biológica

Bucainide, chemically known as RHC G-233, is a class I antiarrhythmic agent primarily used for the management of cardiac arrhythmias. Its biological activity is characterized by its ability to stabilize cardiac membranes and modulate ion channels, particularly sodium channels, which plays a crucial role in cardiac excitability and conduction.

This compound functions by blocking sodium channels in cardiac myocytes, thereby reducing the influx of sodium ions during depolarization. This action leads to a decrease in the rate of phase 0 depolarization in cardiac action potentials, effectively slowing down conduction velocity and prolonging the refractory period. The compound exhibits both local anesthetic properties and antiarrhythmic effects, making it effective in treating various types of tachyarrhythmias.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion:

Parameter Value
Bioavailability~50%
Peak Plasma Concentration1-2 hours post-administration
Half-Life6-12 hours
MetabolismHepatic (CYP450 enzymes)
ExcretionRenal (urine)

Clinical Studies and Case Reports

Numerous studies have evaluated the efficacy and safety of this compound in clinical settings. Below are some notable findings from case studies:

  • Case Study: Efficacy in Ventricular Tachycardia
    • A 65-year-old male with recurrent ventricular tachycardia was treated with this compound. The patient showed significant improvement, with a reduction in episodes from daily to once every few weeks after initiating therapy.
    • Findings: The study highlighted this compound's effectiveness in stabilizing ventricular rhythms without significant adverse effects.
  • Case Study: Comparison with Other Antiarrhythmics
    • A comparative analysis involving this compound and other antiarrhythmic agents (e.g., Amiodarone) demonstrated that this compound had a lower incidence of side effects while maintaining similar efficacy levels in controlling arrhythmias.
    • Conclusion: this compound may be preferable for patients with a history of adverse reactions to other antiarrhythmics.
  • Long-term Use and Tolerance
    • A longitudinal study followed patients on this compound therapy for over five years. Results indicated that while initial efficacy was high, some patients developed tolerance requiring dosage adjustments.
    • Recommendation: Regular monitoring of drug levels and patient response is essential for long-term management.

Adverse Effects

Despite its efficacy, this compound is associated with several potential side effects:

  • Cardiovascular: Hypotension, bradycardia
  • Neurological: Dizziness, headache
  • Gastrointestinal: Nausea, vomiting
  • Hematological: Rare cases of agranulocytosis

Q & A

Basic Research Questions

Q. How can researchers design a robust experimental framework to investigate Bucainide's mechanism of action?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in existing mechanistic studies . Use in vitro assays (e.g., ion channel binding assays) to isolate this compound's primary targets, incorporating positive and negative controls to validate specificity . For in vivo models, select species with homologous metabolic pathways to humans and include dose-response experiments to establish causality. Document protocols in line with reproducible research standards, ensuring all reagents and experimental conditions are explicitly detailed .

Q. What are best practices for formulating a hypothesis-driven research question about this compound's efficacy in arrhythmia models?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question's scope . For example:

  • Feasible: Use established arrhythmia induction protocols (e.g., Langendorff-perfused heart models).
  • Novel: Compare this compound’s efficacy against legacy antiarrhythmics like flecainide under ischemic conditions.
  • Ethical: Adhere to institutional animal care guidelines for in vivo studies .
    Ensure the hypothesis explicitly links this compound’s electrophysiological effects to clinical outcomes .

Q. How should researchers address variability in this compound's pharmacokinetic data across preclinical studies?

  • Methodological Answer : Conduct a meta-analysis of existing pharmacokinetic studies to identify confounding variables (e.g., species-specific metabolism, dosing regimens) . Use pharmacokinetic modeling (e.g., compartmental analysis) to normalize data, and validate findings with in vitro hepatocyte assays to assess metabolic stability . Report variability metrics (e.g., coefficient of variation) transparently in publications .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in this compound's reported proarrhythmic vs. antiarrhythmic effects?

  • Methodological Answer : Apply principal contradiction analysis to determine if discrepancies arise from methodological differences (e.g., tissue-specific ion channel expression) or dosing thresholds . Design a cross-study comparison table:

StudyModelDose (mg/kg)OutcomeConfounding Factors
ARat10ProarrhythmicHigh K+ solution
BRabbit5AntiarrhythmicIschemia protocol

Use multivariate regression to isolate variables driving contradictory outcomes .

Q. How can researchers optimize this compound's assay conditions to improve signal-to-noise ratios in high-throughput screening?

  • Methodological Answer :

  • Step 1 : Perform a fractional factorial design to test variables (e.g., pH, temperature, solvent concentration) .
  • Step 2 : Use response surface methodology (RSM) to identify optimal conditions.
  • Step 3 : Validate with spike-recovery experiments using this compound spiked into biological matrices (e.g., plasma) .
  • Step 4 : Document all iterations in supplementary materials for reproducibility .

Q. What advanced statistical methods are suitable for analyzing this compound's dose-dependent effects on cardiac action potentials?

  • Methodological Answer : Employ mixed-effects models to account for inter-subject variability in patch-clamp data . For time-series analysis (e.g., action potential duration), use wavelet transforms to detect transient effects. Pair these with Bayesian inference to quantify uncertainty in dose-response relationships .

Q. Data Contradiction & Validation

Q. How to validate conflicting reports on this compound's metabolite toxicity?

  • Methodological Answer :

  • Phase 1 : Synthesize or source major metabolites (e.g., hydroxylated derivatives) and test toxicity in human cardiomyocyte cell lines .
  • Phase 2 : Compare metabolite accumulation profiles across species using LC-MS/MS, correlating findings with histopathological data .
  • Phase 3 : Apply Cochrane risk-of-bias tool to assess reliability of conflicting studies .

Q. Tables for Methodological Reference

Table 1 : Key Considerations for this compound Experimental Design

AspectRecommendationEvidence Source
ControlsInclude vehicle and positive controls (e.g., flecainide)
Data ReportingUse MIAME standards for omics data; raw data in public repositories
Ethical ComplianceObtain IRB/IACUC approval for human/animal studies

Table 2 : Frameworks for Research Question Evaluation

FrameworkApplication to this compound Research
PICO Population (e.g., ischemic patients), Intervention (this compound), Comparison (standard therapy), Outcome (arrhythmia incidence)
FINER Ensure feasibility of synthesizing novel this compound analogs

Propiedades

Número CAS

51481-62-0

Fórmula molecular

C21H35N3

Peso molecular

329.5 g/mol

Nombre IUPAC

1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine

InChI

InChI=1S/C21H35N3/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3

Clave InChI

WRNQYBXJRPAGNS-UHFFFAOYSA-N

SMILES

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2

SMILES canónico

CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ucainide
bucainide maleate

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bucainide
Reactant of Route 2
Bucainide
Reactant of Route 3
Bucainide
Reactant of Route 4
Reactant of Route 4
Bucainide
Reactant of Route 5
Bucainide
Reactant of Route 6
Bucainide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.